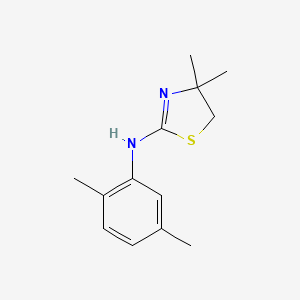

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is characterized by its unique structural features, which include a thiazole ring substituted with a dimethylphenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2,5-dimethylphenylamine with a suitable thiazole derivative under controlled conditions. One common method is the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioamides. The reaction conditions usually require heating and the presence of a base to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted thiazoles, and addition products, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

One of the most significant applications of this compound is its potential as an acetylcholinesterase inhibitor , which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Research has demonstrated that compounds containing thiazole moieties exhibit promising inhibitory activities against acetylcholinesterase (AChE). For instance, studies have shown that derivatives of thiazole can effectively inhibit AChE with IC50 values in the low micromolar range, indicating their potential use as therapeutic agents for cognitive disorders .

Anticancer Activity

The thiazole ring system is also associated with anticancer properties. Various thiazole derivatives have been evaluated for their cytotoxic effects against different cancer cell lines. Preliminary studies suggest that (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine may exhibit selective toxicity towards certain types of cancer cells, thus highlighting its potential as a lead compound in cancer therapy .

Pesticidal Properties

Thiazole derivatives are known for their pesticidal properties. Research indicates that compounds similar to this compound can act as effective fungicides and insecticides. The incorporation of thiazole groups into agrochemical formulations enhances their efficacy against a range of agricultural pests and pathogens .

Polymer Chemistry

In material science, the unique properties of thiazole-containing compounds have led to their incorporation into polymer matrices to enhance thermal stability and mechanical strength. The compound can be utilized in synthesizing advanced materials with tailored properties for specific applications in coatings and composites .

Case Studies and Research Findings

Mecanismo De Acción

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine: is compared with other similar compounds, such as imidazole derivatives and 2,4-disubstituted thiazoles . These compounds share structural similarities but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Comparación Con Compuestos Similares

Imidazole derivatives

2,4-Disubstituted thiazoles

1,3-Thiazole derivatives

2,5-Dimethylphenylamine derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine, with CAS number 380437-02-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₃H₁₈N₂S

- Molecular Weight : 234.36 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 330.6 ± 52.0 °C at 760 mmHg

- Flash Point : 153.7 ± 30.7 °C

Research indicates that compounds similar to this compound may act through various mechanisms:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. Studies have shown that certain thiazole derivatives exhibit significant DPP-IV inhibitory activity, offering potential therapeutic benefits in glucose metabolism regulation .

- Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties against various pathogens. This is attributed to their ability to interfere with bacterial cell wall synthesis and function .

- Anticancer Properties : Some thiazole-based compounds demonstrate cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study 1: DPP-IV Inhibition

A study highlighted the design of thiazole derivatives as DPP-IV inhibitors, with one compound showing an IC50 value of approximately 2.0 nM, indicating strong inhibitory activity comparable to existing treatments like omarigliptin . The pharmacokinetic profile suggested effective oral bioavailability and sustained action.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the synthesis of thiazole derivatives that exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The study revealed that modifications in the thiazole ring significantly enhanced the antibacterial potency .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 380437-02-5 |

| Molecular Weight | 234.36 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 330.6 ± 52.0 °C |

| Flash Point | 153.7 ± 30.7 °C |

| DPP-IV IC50 | ≈ 2.0 nM |

| Antimicrobial Spectrum | Effective against Gram-positive and Gram-negative bacteria |

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-9-5-6-10(2)11(7-9)14-12-15-13(3,4)8-16-12/h5-7H,8H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPMWPIXZPPQQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC(CS2)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.